molecular formula C26H30N2O3S2 B3652140 N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3652140
M. Wt: 482.7 g/mol
InChI Key: YCHAFPDQKJMERO-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylsulfanyl group, a methylsulfonyl group, and a glycinamide backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, such as palladium-based catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl and methylsulfonyl groups may play a role in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-methoxy(methylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}propanamide
  • 2-(4-methylsulfonylphenyl)ethylamine

Uniqueness

N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S2/c1-19(2)22-11-13-23(14-12-22)28(33(4,30)31)17-26(29)27-25-15-10-21(16-20(25)3)18-32-24-8-6-5-7-9-24/h5-16,19H,17-18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHAFPDQKJMERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN(C3=CC=C(C=C3)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
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N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

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